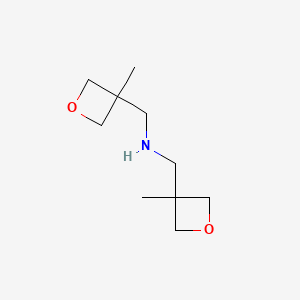

Bis((3-methyloxetan-3-yl)methyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

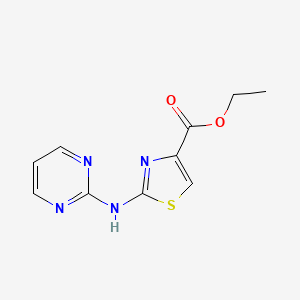

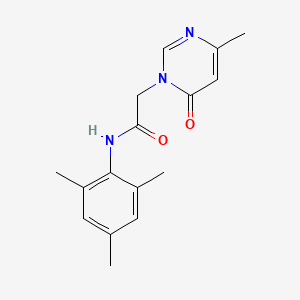

Bis((3-methyloxetan-3-yl)methyl)amine is a chemical compound with the IUPAC name bis((3-methyloxetan-3-yl)methyl)amine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for Bis((3-methyloxetan-3-yl)methyl)amine is1S/C10H19NO2/c1-9(5-12-6-9)3-11-4-10(2)7-13-8-10/h11H,3-8H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis

Bis((3-methyloxetan-3-yl)methyl)amine is a liquid at room temperature . It has a molecular weight of 185.27 .科学的研究の応用

Application in Perovskite Solar Cells

Summary of the Application

Bis((3-methyloxetan-3-yl)methyl)amine is used in the growth of perovskite on plastic substrates for the development of flexible perovskite solar cells . The compound’s coordination ability and crosslinking temperature enable the fine regulation of the quality of perovskite in real time .

Methods of Application or Experimental Procedures

An in situ crosslinking strategy is used, where bis((3-methyloxetan-3-yl)methyl) thiophene-2,5-dicarboxylate is crosslinked along with perovskite growth . This results in a perovskite film with an enlarged grain size, compact stacking, and a preferential crystal orientation .

Results or Outcomes

The resultant flexible perovskite solar cells achieved a record power conversion efficiency (PCE) of 23.4% (certified 22.9%), which is comparable with that of rigid devices . The flexible perovskite solar cells also display robust bending durability .

Application in Polymer Synthesis

Summary of the Application

Bis((3-methyloxetan-3-yl)methyl)amine is used in the synthesis of α,ω-epoxide, oxetane, and dithiocarbonate telechelic copolyolefins . These copolymers are synthesized by ring-opening metathesis polymerization (ROMP)/cross-metathesis (CM) of cyclic olefins .

Methods of Application or Experimental Procedures

The compound is used as a chain-transfer agent (CTA) in the ROMP/CM of cyclooctene (COE), trans, trans, cis -1,5,9-cyclododecatriene (CDT), norbornene (NB), and methyl 5-norbornene-2-carboxylate (NB COOMe) . The reaction is carried out under mild operating conditions (40 or 60 °C, 24 h) .

Results or Outcomes

The resultant α,ω-di (epoxide or oxetane) telechelic PCOEs, P (COE- co -NB or -NB COOMe )s, and P (NB- co -CDT)s were isolated . These copolymers displayed a low viscosity liquid-like behavior and a shear thinning rheological behavior .

Application in Material Science

Summary of the Application

Bis((3-methyloxetan-3-yl)methyl)amine is used in the development of materials for various applications . However, the specific applications are not detailed in the source .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the source .

Results or Outcomes

The specific results or outcomes are not detailed in the source .

Application in the Synthesis of Functional Polyolefin

Summary of the Application

Bis((3-methyloxetan-3-yl)methyl)amine is used in the synthesis of α,ω-epoxide, oxetane, and dithiocarbonate telechelic copolyolefins . These copolymers are synthesized by ring-opening metathesis polymerization (ROMP)/cross-metathesis (CM) of cycloolefins .

Results or Outcomes

Safety And Hazards

Bis((3-methyloxetan-3-yl)methyl)amine is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

1-(3-methyloxetan-3-yl)-N-[(3-methyloxetan-3-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9(5-12-6-9)3-11-4-10(2)7-13-8-10/h11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEOLQPSRMKTGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CNCC2(COC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis((3-methyloxetan-3-yl)methyl)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]acetamide](/img/structure/B2365299.png)

![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)

![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2365307.png)

![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)

![2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2365313.png)

![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)